N-Boc-N-nitro-L-arginine
Description
Contextualization within Arginine Derivatives and Protected Amino Acids
N-Boc-N-nitro-L-arginine belongs to the class of arginine derivatives, which are molecules structurally similar to the amino acid L-arginine. chemsrc.com L-arginine is a crucial component of proteins and plays a vital role in various physiological processes, including the production of nitric oxide (NO). mdpi.com
In chemical synthesis, particularly in the creation of peptides (short chains of amino acids), it is often necessary to protect certain reactive parts of an amino acid to prevent unwanted side reactions. This is where the concept of "protected amino acids" comes into play. This compound is a prime example of a protected amino acid. lookchem.comapolloscientific.co.uk The Boc group is attached to the alpha-amino group of the arginine backbone, while the nitro group is attached to a guanidino group in the side chain. These protecting groups can be selectively removed under specific chemical conditions, allowing for the precise assembly of complex molecules. apolloscientific.co.ukchemimpex.com
Significance in Chemical Synthesis and Biochemical Investigations
The unique structure of this compound makes it a versatile compound with significant applications in both chemical synthesis and biochemical research.
In the field of chemical synthesis , this compound is a fundamental building block in peptide synthesis. apolloscientific.co.ukchemimpex.com The Boc and nitro protecting groups ensure that the arginine molecule can be incorporated into a growing peptide chain in a controlled manner. apolloscientific.co.uk This is particularly important in solid-phase peptide synthesis, a widely used technique for creating custom peptides for research and therapeutic purposes. chemimpex.comannualreviews.org The ability to create specific peptide sequences allows scientists to study protein function, develop new drugs, and create novel biomaterials.
In biochemical investigations , this compound is widely recognized for its role as an inhibitor of nitric oxide synthase (NOS) enzymes. chemimpex.comchemicalbook.com NOS enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in numerous physiological processes, including blood pressure regulation, neurotransmission, and the immune response. biomedpress.org By inhibiting NOS, researchers can study the specific roles of nitric oxide in these processes. chemimpex.com For instance, studies have used this compound to investigate the effects of reduced nitric oxide levels on blood pressure and to explore its potential in treating conditions related to abnormal nitric oxide production. chemimpex.combiomedpress.org
Detailed Research Findings
Research has extensively utilized this compound to understand the intricacies of the nitric oxide pathway. For example, it has been instrumental in studies investigating the consequences of chronic NOS inhibition, which can lead to conditions like hypertension. biomedpress.org Furthermore, scientists have employed this compound in the design and synthesis of more selective inhibitors of different NOS isoforms (nNOS, eNOS, and iNOS), which is crucial for developing targeted therapies for various diseases, including neurodegenerative disorders. nih.govresearchgate.net The ability to selectively inhibit one isoform over others is a key goal in modern pharmacology to minimize side effects. nih.gov
The synthesis of peptidomimetics, molecules that mimic the structure of peptides, containing this compound has been a significant area of research. These studies aim to create compounds with improved stability and bioavailability compared to natural peptides, enhancing their therapeutic potential. researchgate.net
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2188-18-3 apolloscientific.co.ukchemimpex.com |
| Molecular Formula | C11H21N5O6 chemimpex.comcymitquimica.com |
| Molecular Weight | 319.31 g/mol nih.govadventchembio.com |
| Appearance | White powder chemimpex.com |
| Melting Point | 113 - 117 ºC chemimpex.com |
| Purity | ≥ 98% chemsrc.comchemicalbook.com |
| Synonyms | Boc-L-Arg(NO2)-OH, Boc-L-Nitroarginine chemimpex.comcymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonyl-nitroamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)15(16(20)21)7(8(17)18)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,17,18)(H4,12,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUQRNAKJBVFDN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Boc N Nitro L Arginine
Synthesis of N-Boc-N-nitro-L-arginine from Precursors
The preparation of this compound is a well-established process in organic chemistry, primarily starting from either L-arginine or its nitrated derivative, Nω-nitro-L-arginine.
The most direct synthetic route begins with the precursor Nω-nitro-L-arginine. wikipedia.org This compound already possesses the necessary nitro group on the guanidino side chain, which serves as a protecting group. The synthesis then involves the selective protection of the α-amino group.
Alternatively, the synthesis can commence from the parent amino acid, L-arginine. This pathway involves a two-step process:
Nitration of L-arginine: The guanidino group of L-arginine is first nitrated to form Nω-nitro-L-arginine. This step is critical for deactivating the highly basic and nucleophilic guanidino group to prevent side reactions in subsequent steps.
Boc-Protection: The resulting Nω-nitro-L-arginine is then reacted with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), to introduce the Boc protecting group onto the α-amino group. google.com
This sequence ensures that both reactive sites on the arginine molecule are appropriately protected for use in further synthetic applications, such as solid-phase peptide synthesis (SPPS). researchgate.net
The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group strategy in peptide chemistry, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) approach. peptide.comwikipedia.org Its primary function is the temporary protection of the N-alpha (Nα) amino group of an amino acid. springernature.com This protection prevents the amino group from reacting with the activated carboxyl group of another amino acid, thus avoiding self-polymerization and allowing for controlled, stepwise elongation of the peptide chain. peptide.com
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.org It is valued for its stability under a wide range of conditions, including those involving most nucleophiles and bases, which allows for the selective removal of other protecting groups if necessary (an orthogonal strategy). wikipedia.orgorganic-chemistry.org
Optimizing the synthesis of this compound is crucial for achieving high yield and purity, which are essential for its use in demanding applications like pharmaceutical ingredient synthesis. Key parameters that are typically optimized include the choice of reagents, solvents, temperature, and reaction time.
In a typical Boc-protection reaction of Nω-nitro-L-arginine, the amino acid is dissolved in a suitable solvent mixture, often involving an organic solvent and water. A base is added to deprotonate the α-amino group, facilitating its nucleophilic attack on the Boc anhydride.
Common conditions and optimization considerations are summarized in the table below.
| Parameter | Condition / Reagent | Purpose & Optimization Notes | Source |
| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | Standard, efficient reagent for introducing the Boc group. | google.comorganic-chemistry.org |
| Base | N-methylmorpholine (NMM) | Organic base used to facilitate the reaction. Maintaining temperature between -10 and +25°C during addition is crucial. | google.com |
| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Solvents are chosen based on the solubility of reagents and compatibility with the reaction. Eco-friendly binary solvent systems are also being explored to improve sustainability. researchgate.net | peptide.comresearchgate.net |
| Coupling Reagents | HBTU, DCC | In peptide coupling steps following the synthesis of the protected amino acid, reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) are used to activate the carboxylic acid group. | dergipark.org.tr |
| Temperature | -10 to 0 °C | Lower temperatures are often employed to suppress side reactions, such as racemization or reactions with other functional groups, thereby increasing selectivity and purity. nih.gov | |
| Reaction Time | 0.5 to 4 hours | The reaction is monitored (e.g., by TLC or HPLC) to determine the point of completion, avoiding prolonged reaction times that could lead to byproduct formation. | google.com |
Purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC), and the final product is typically purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts. researchgate.netnih.gov
Protecting Group Chemistry of this compound
The synthetic utility of this compound is defined by the distinct chemical properties of its two protecting groups. The differential stability of the Nα-Boc and Nω-nitro groups is the basis of the Boc/Bzl strategy in SPPS.
The Nα-Boc group serves as a temporary shield for the alpha-amino functionality. Its key characteristic is its lability under moderately acidic conditions. nih.gov In SPPS, the Boc group is selectively removed at the beginning of each coupling cycle by treatment with an acid such as trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM). peptide.com
The deprotection mechanism involves the protonation of the carbonyl oxygen or the ether oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group of the resin-bound peptide. wikipedia.org The newly freed amine is then ready to be coupled with the next incoming Boc-protected amino acid. peptide.com
The Nω-nitro group is classified as a "permanent" or side-chain protecting group, meaning it is designed to remain intact throughout the entire peptide assembly process. wikipedia.org Its primary role is to decrease the basicity and nucleophilicity of the guanidino side chain of arginine, thereby preventing it from engaging in unwanted side reactions during peptide synthesis. cymitquimica.com
The nitro group is strongly electron-withdrawing, which significantly stabilizes the guanidino function against the acidic conditions used for Nα-Boc group removal. nih.gov It remains stable during repeated treatments with TFA. nih.gov The removal of the Nω-nitro group is typically achieved at the final stage of synthesis, concurrently with the cleavage of the completed peptide from the solid support. This is accomplished using very strong acids, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.govnih.gov
The stability of these protecting groups under different chemical conditions is fundamental to their function and is summarized below.
| Protecting Group | Cleavage Condition | Stability | Role | Source |
| Nα-Boc | Moderate Acid (e.g., 50% TFA in DCM) | Unstable | Temporary N-terminal protection | peptide.comwikipedia.org |
| Nα-Boc | Base, Nucleophiles | Stable | Temporary N-terminal protection | wikipedia.orgorganic-chemistry.org |
| Nω-Nitro | Moderate Acid (e.g., 50% TFA in DCM) | Stable | Permanent side-chain protection | nih.govnih.gov |
| Nω-Nitro | Strong Acid (e.g., HF) | Unstable | Permanent side-chain protection | nih.govnih.gov |
This orthogonal protection scheme, where one group is removed under conditions that leave the other unaffected, is a critical principle that enables the successful chemical synthesis of complex peptides. peptide.com
Orthogonal Protection Strategies
In the realm of peptide synthesis and the chemical modification of amino acids, orthogonal protection strategies are paramount. These strategies involve the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. This allows for the selective deprotection and subsequent modification of different functional groups within the same molecule. For this compound, the tert-butyloxycarbonyl (Boc) group on the α-amino group and the nitro group on the guanidino side chain offer a classic example of an orthogonal system.
The Boc group is known for its lability under acidic conditions, while the nitro group is stable to acids but can be removed by other methods such as catalytic hydrogenation or reduction. researchgate.netorganic-chemistry.org This differential stability is the cornerstone of their orthogonality. For instance, a synthetic scheme might involve the selective removal of the Boc group to allow for peptide bond formation at the α-amino position, while the nitro group remains intact to prevent side reactions at the guanidino function.
The concept of orthogonality extends beyond just the Boc and nitro groups. In more complex syntheses, additional protecting groups may be introduced that are removable under a third or even fourth set of conditions. For example, a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) could be used to protect another functional group in the molecule, or a photolabile group could be employed for even greater synthetic flexibility. organic-chemistry.orgthieme-connect.deresearchgate.net The key is that each protecting group can be addressed independently, allowing for a high degree of control over the synthetic process. rsc.org
A summary of common orthogonal protecting group strategies is presented in the table below.
| Protecting Group | Removal Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org | Stable to bases and nucleophiles organic-chemistry.org |
| Nitro (on Arginine) | Catalytic hydrogenation, Reduction (e.g., SnCl2) researchgate.netresearchgate.net | Stable to acidic conditions sigmaaldrich.com |
| Fmoc (9-fluorenylmethoxycarbonyl) | Basic conditions (e.g., piperidine (B6355638) in DMF) organic-chemistry.org | Stable to acidic conditions organic-chemistry.org |
| Z (Carboxybenzyl) | Catalytic hydrogenation, strong acids thieme-connect.de | Stable to mild acids and bases |
| Alloc (Allyloxycarbonyl) | Palladium catalysis organic-chemistry.org | Stable to acidic and basic conditions organic-chemistry.org |
Deprotection Mechanisms and Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its selective removal under acidic conditions. rsc.org The cleavage of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). peptide.comnih.gov
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to release the free amine and carbon dioxide. The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or dioxane. nih.gov
The rate of Boc deprotection can be influenced by the concentration and strength of the acid, as well as the reaction temperature. For example, cleavage with neat TFA at room temperature is usually rapid, often completing within 30 minutes to an hour. peptide.com Milder conditions, such as a solution of HCl in dioxane, can also be effective. nih.gov
A potential side reaction during the acid-mediated deprotection of the Boc group is the alkylation of sensitive amino acid residues by the liberated tert-butyl cation. Residues such as tryptophan and methionine are particularly susceptible to this side reaction. To prevent this, "scavengers" are added to the deprotection cocktail. sigmaaldrich.com
Scavengers are nucleophilic species that can trap the tert-butyl cation before it has a chance to react with the peptide chain. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. nih.govresearchgate.net A typical deprotection cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS. nih.gov The choice of scavenger can depend on the specific amino acid composition of the peptide. For instance, in peptides containing tryptophan, indole (B1671886) can be used as a scavenger to protect the indole ring from alkylation. sigmaaldrich.com
| Scavenger | Purpose |
| Water | Proton source and helps to hydrolyze any remaining tert-butyl esters. |
| Triisopropylsilane (TIS) | A highly effective scavenger for tert-butyl cations. researchgate.net |
| Thioanisole | Prevents alkylation of methionine and cysteine residues. sigmaaldrich.com |
| Phenol | Can be used as a scavenger, particularly in combination with other reagents. researchgate.net |
| Indole | Used to protect tryptophan residues from alkylation. sigmaaldrich.com |
The nitro group, used to protect the guanidino function of arginine, is stable to the acidic conditions used for Boc deprotection. sigmaaldrich.com Its removal requires a separate set of conditions, typically involving reduction.
One of the most common methods for the removal of the nitro group is catalytic hydrogenation. researchgate.net This is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. However, this method may not be suitable for all substrates, especially those containing other reducible functional groups. researchgate.net
An alternative method for nitro group removal is reduction using a metal in the presence of an acid. Stannous chloride (SnCl2) in a suitable solvent such as formic acid or a mixture of 2-MeTHF and aqueous HCl has been shown to be an effective reagent for the reduction of nitroarginine (B1678959) to arginine. researchgate.netoup.comoup.commdpi.com This method is often preferred for its milder conditions and compatibility with a wider range of functional groups. researchgate.netmdpi.com Electrolytic reduction has also been reported as a method for the removal of the nitro group from nitroarginine and its peptides. nih.govrsc.org
More recently, the use of sodium borohydride (B1222165) (NaBH4) in the presence of a metal ion catalyst has been demonstrated for the deprotection of the Nω-nitro moiety under simple, "open-vessel" conditions. researchgate.net This method offers an orthogonal approach as it does not remove the benzyloxycarbonyl-protecting group. researchgate.net
Applications in Organic and Peptide Synthesis
Chiral Organic Synthesis Intermediate
N-Boc-N'-nitro-L-arginine serves as a crucial intermediate in chiral organic synthesis. bloomtechz.com Its inherent chirality and functional groups make it a valuable starting material for the construction of complex, stereochemically-defined molecules.
Utilization as a Building Block for Chiral Molecules
As a chiral building block, N-Boc-N'-nitro-L-arginine provides a readily available scaffold containing a defined stereocenter. bloomtechz.com This is fundamental in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a target molecule. The compound's structure allows for selective transformations at its various functional sites, enabling the synthesis of a diverse array of chiral products.
Role in the Synthesis of Bioactive Molecules
The utility of N-Boc-N'-nitro-L-arginine extends to the synthesis of numerous bioactive molecules. chemimpex.com It is a key intermediate in the development of nitric oxide synthase (NOS) inhibitors, which are important in treating cardiovascular diseases. chemimpex.comnih.gov For instance, it has been used in the structure-based design and synthesis of peptidomimetic analogues that selectively inhibit neuronal nitric oxide synthase (nNOS). nih.gov Furthermore, it is a precursor in the synthesis of Argatroban, a synthetic L-arginine derivative that acts as a direct thrombin inhibitor and anticoagulant. google.comgoogle.com
The synthesis of these bioactive compounds often involves a series of reactions where the Boc and nitro groups serve as protecting groups, allowing for modifications at other parts of the molecule. For example, in the synthesis of certain peptidomimetics, N-Boc-N'-nitro-L-arginine is coupled with other molecules, followed by transformations like amide reduction. nih.gov
Peptide Synthesis Methodologies
In peptide synthesis, the reactive side chain of arginine requires protection to prevent unwanted side reactions. The nitro group on N-Boc-N'-nitro-L-arginine serves this purpose effectively.
Integration into Boc-based Solid-Phase Peptide Synthesis (SPPS)
N-Boc-N'-nitro-L-arginine is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com In this methodology, an amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequentially adding N-Boc protected amino acids. google.com The Boc group is removed with a mild acid, like trifluoroacetic acid (TFA), before the next amino acid is coupled. google.com The nitro group on the arginine side chain is stable to these acidic conditions, ensuring the guanidino group remains protected throughout the synthesis. google.com The final removal of the nitro group often occurs during the cleavage of the peptide from the resin. nih.gov
Solution-Phase Peptide Coupling Applications
N-Boc-N'-nitro-L-arginine is also employed in solution-phase peptide synthesis. drugfuture.commdpi.com This approach is often used for large-scale synthesis or for peptides that are difficult to prepare via SPPS. In solution-phase synthesis, the coupling of N-Boc-N'-nitro-L-arginine with another amino acid or peptide fragment is carried out in a suitable solvent. nih.gov Various coupling reagents can be used to facilitate the formation of the peptide bond. uniurb.it For example, it has been used in the solution-phase synthesis of dipeptidomimetic analogues where it was coupled with N-Boc-ethylenediamine. nih.gov
Addressing Reactivity of the Guanidino Side Chain of Arginine in Peptide Formation
The guanidino group of arginine is strongly basic and nucleophilic, which can lead to side reactions during peptide synthesis. nih.gov The most significant side reaction is the formation of a δ-lactam, which occurs when the activated carboxyl group of arginine reacts with its own side-chain guanidino group. nih.gov The nitro group on N-Boc-N'-nitro-L-arginine is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the guanidino group. nih.gov This deactivation effectively prevents δ-lactam formation and other unwanted side reactions, ensuring the integrity of the peptide chain. nih.gov While other protecting groups for the arginine side chain exist, such as Pbf and Mtr, the nitro group offers a high degree of stability and is a reliable choice, particularly in Boc-based synthesis strategies. nih.gov
Specific Coupling Reagents and Conditions in Peptide Elongation
The incorporation of the N-Boc-N'-nitro-L-arginine moiety into a growing peptide chain is a critical step that requires carefully selected coupling reagents and optimized reaction conditions to ensure high yields and minimize side reactions. The nitro group on the guanidino side chain serves as an effective protecting group, preventing its participation in the coupling reaction. However, the activation of the carboxyl group of N-Boc-N'-nitro-L-arginine can lead to side reactions, most notably the formation of δ-lactam, which truncates the peptide chain. mdpi.com
Commonly employed coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.gov Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic reagents for amide bond formation. ekb.egpeptide.com To suppress racemization and improve efficiency, they are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. peptide.comuniurb.it
Aminium/uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU, are highly efficient and lead to rapid coupling with minimal racemization, especially when HOBt is added. peptide.commdpi.com A specific example involves the coupling of Boc-L-Arg(NO2)-OH with an amine component using HBTU, HOBt, and a tertiary base like diisopropylethylamine (DIEA) in a solvent mixture such as DMF/CH2Cl2. nih.gov The choice of base and the sequence of reagent addition are crucial; pre-activating the protected amino acid before introducing the amine component can help maximize the desired reaction rate over side reactions. google.com
The conditions must be carefully controlled to prevent δ-lactam formation, a process driven by the intramolecular cyclization of the activated arginine derivative. mdpi.com Studies comparing arginine derivatives with different side-chain protecting groups, including nitro (NO2), Pbf, and (Boc)2, have shown that the nitro group is effective at preventing this unwanted side reaction during the coupling step. mdpi.com
| Reagent Class | Example Reagent | Common Additive | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt or OxymaPure | Effective and widely used; additive minimizes racemization. The urea (B33335) byproduct of DIC is soluble, making it suitable for solid-phase synthesis. mdpi.compeptide.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | Highly efficient with fast reaction times and low racemization. peptide.com Used in specific syntheses with Boc-L-Arg(NO2)-OH. nih.gov |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None typically required | Very effective, particularly for sterically hindered couplings. nih.gov |
Synthesis of Arginine Derivatives and Analogues
N-Boc-N'-nitro-L-arginine is a valuable starting point for creating a variety of arginine analogues designed for specific biochemical and pharmacological studies.
Preparation of N-alpha-Methylated Arginine Derivatives
N-alpha-methylated amino acids are of significant interest in peptide science as they can impart increased resistance to enzymatic degradation and help constrain peptide conformation. While the direct N-alpha-methylation of N-Boc-N'-nitro-L-arginine is not a widely documented pathway, general methods for N-methylation of amino acids exist. One common strategy is reductive amination, though it carries a risk of racemization at the alpha-carbon. nih.gov
Synthetic approaches to other methylated arginine analogues, such as Nδ-methylated and Nω-methylated derivatives, are more frequently described. These syntheses, however, often begin with L-ornithine rather than L-arginine. acs.org For instance, a synthetic scheme to produce Nδ-methylated derivatives of L-arginine and its metabolites utilizes conventionally protected L-ornithine as the starting material. acs.org Similarly, the preparation of N(G)-methyl-L-arginine (Nω-methyl-L-arginine), a known nitric oxide synthase inhibitor, has been described through procedures that may not start directly from N-Boc-N'-nitro-L-arginine. nih.govresearchgate.net
Chemical Pathways to N-omega-Hydroxylated Arginine Analogues
N-omega-hydroxy-L-arginine (NOHA) is a crucial intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). nih.govresearchgate.net The enzymatic pathway involves the NADPH-dependent hydroxylation of L-arginine to form NOHA, which is subsequently oxidized to produce NO and L-citrulline. nih.govcapes.gov.br
Chemical synthesis of NOHA and related analogues is essential for studying its biological role and for developing enzyme inhibitors. Synthetic routes to Nω-hydroxy-l-arginine have been developed, often employing protected L-ornithine as a key precursor. acs.org One approach involves modifying the side-chain amino group of ornithine to introduce the hydroxyguanidinyl moiety. acs.org
Furthermore, the N-hydroxyl group can be incorporated into larger, more complex molecules containing a nitroarginine (B1678959) scaffold. For example, in the synthesis of peptidomimetic inhibitors of NOS, a hydroxylamine (B1172632) functional group was incorporated into a proline-based structure, which was then coupled to Fmoc-Arg(NO2)-Cl to yield a hydroxamate-containing molecule. nih.gov This demonstrates a strategy for creating N-omega-hydroxylated arginine analogues within a peptidomimetic framework. nih.gov
Incorporation into Peptidomimetics for Specific Research Goals
N-Boc-N'-nitro-L-arginine is a cornerstone in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. researchgate.net A primary research goal for incorporating nitroarginine into peptidomimetics is the development of selective inhibitors for the different isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). nih.gov
N'-nitro-L-arginine (L-NNA) itself is a potent inhibitor of NOS but lacks selectivity among the isoforms. nih.gov To achieve isoform-selectivity, researchers have designed peptidomimetics that extend beyond the primary substrate-binding pocket of the enzyme. By attaching a second amino acid or a mimetic scaffold to the nitroarginine core, these compounds can interact with regions of the enzyme that differ between isoforms, thereby enhancing selectivity. nih.govresearchgate.net For instance, Nω-nitro-L-arginine-containing dipeptide amides were designed to use the second amino acid to probe regions outside the main binding site, leading to compounds with remarkable isoform selectivity for nNOS. nih.gov
A more advanced, structure-based design goal has been to displace a conserved structural water molecule within the nNOS active site. nih.gov It was hypothesized that replacing this water molecule with a hydrogen-bond-donating group on the inhibitor could enhance binding affinity. nih.govnih.gov To test this, peptidomimetic analogues of known inhibitors were synthesized with N-hydroxyl or N-amino groups. nih.govnih.gov X-ray crystallography confirmed that the N-hydroxyl group of the peptidomimetic successfully displaced the targeted water molecule, forming a direct hydrogen bond with the enzyme's heme propionate (B1217596) moiety. nih.govnih.gov
| Parent Compound Class | Modification | Specific Research Goal | Outcome |
|---|---|---|---|
| Dipeptide Amides | Addition of a second amino acid (e.g., proline amide) to L-NNA. nih.gov | Improve isoform selectivity for neuronal NOS (nNOS). nih.gov | Achieved superior selectivity for nNOS over eNOS and iNOS compared to L-NNA. nih.gov |
| Aminoguanidine-based Peptidomimetics | Incorporation of an N-hydroxyl group onto a secondary amine linker. nih.govnih.gov | Displace a structural water molecule in the nNOS active site. nih.govnih.gov | X-ray crystallography confirmed displacement of the water molecule and direct interaction with the heme cofactor. nih.govnih.gov |
Role in Nitric Oxide Synthase Nos Research and Inhibitor Design
N-Boc-N-nitro-L-arginine as a Precursor to NOS Inhibitors
The chemical structure of this compound, which includes a tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal and stable intermediate for the synthesis of various arginine-based NOS inhibitors. chemimpex.com This protecting group can be selectively removed under specific chemical conditions, allowing for the generation of the active inhibitor molecules.
This compound is the direct precursor to Nω-nitro-L-arginine (L-NNA), one of the first and most widely studied synthetic NOS inhibitors. nih.gov The conversion is a straightforward deprotection reaction where the Boc group on the α-amino group is cleaved, typically under acidic conditions, to yield the free amine of L-NNA.
This precursor is also used in multi-step syntheses to produce other important inhibitors, such as Nω-nitro-L-arginine methyl ester (L-NAME). The synthesis of L-NAME involves the esterification of the carboxylic acid group of the arginine backbone in addition to the removal of the Boc protecting group. This modification alters the physicochemical properties of the molecule, which has important implications for its biological use.
Mechanistic Studies of NOS Inhibition by Arginine Analogues
The inhibitors derived from this compound, particularly L-NNA and L-NAME, have been instrumental in elucidating the mechanisms of NOS inhibition. Since the structure of these molecules closely mimics the natural substrate, L-arginine, they serve as powerful tools for probing the enzyme's active site. researchgate.netnih.gov
Arginine-based inhibitors, including L-NNA, primarily function as competitive inhibitors of NOS enzymes. researchgate.netnih.gov This means they directly compete with the endogenous substrate, L-arginine, for binding to the enzyme's active site. nih.govbohrium.com By binding to the active site, the inhibitor prevents L-arginine from being converted to nitric oxide and L-citrulline. nih.gov The inhibitory potency of these analogues is determined by their affinity for the enzyme. researchgate.net The effectiveness of competitive inhibition can often be overcome by increasing the concentration of the natural substrate. pharmacyfreak.com
Enzymatic reactions are characterized by a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. pharmacyfreak.com The NOS enzymes are specific for the L-isomer of arginine. nih.gov This stereoselectivity extends to its inhibitors. The L-forms of arginine analogues, such as L-NNA and L-NAME, are potent inhibitors of NOS, whereas their corresponding D-isomers are significantly less active or completely inactive. This highlights that the specific three-dimensional arrangement of atoms in the L-configuration is crucial for effective binding to the enzyme's active site.
The concept of a prodrug—a pharmacologically inactive compound that is metabolized within the body into an active drug—is a key strategy in drug design to improve properties like bioavailability. nih.govwikipedia.orgslideshare.net L-NAME serves as a classic example of a prodrug for L-NNA. slideshare.net
L-NAME is a methyl ester of L-NNA, a modification that increases its lipophilicity and allows it to cross cell membranes more readily than the more polar L-NNA. Once inside the cell, L-NAME is bioactivated. slideshare.net Cellular esterase enzymes hydrolyze the methyl ester group, converting L-NAME back into L-NNA. It is L-NNA that then acts as the direct competitive inhibitor of NOS. This two-step process of cellular uptake followed by bioactivation makes L-NAME a highly effective tool for inhibiting NO production in cellular and in vivo experimental models.
Research on NOS Isoform Selectivity
A major focus of NOS research is the development of inhibitors that can selectively target one of the three main NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). wikipedia.orgresearchgate.net This is therapeutically important because the isoforms often play different roles in health and disease. researchgate.net For instance, the NO produced by eNOS is vital for maintaining normal blood pressure, so non-selective inhibition can have undesirable cardiovascular side effects. nih.gov
L-NNA and its prodrug L-NAME are considered non-selective or poorly selective inhibitors. nih.gov Some studies have reported a degree of selectivity for nNOS and eNOS over iNOS. researchgate.net However, other research indicates this selectivity is minor. nih.gov The lack of significant isoform selectivity is a common issue for inhibitors that are close structural analogues of L-arginine, as the substrate-binding pocket is highly conserved among the three isoforms. nih.gov Achieving high selectivity often requires designing molecules that can interact with regions outside the primary substrate-binding site, where there is more structural divergence between the isoforms. nih.gov
The inhibitory activities of L-NNA against the three human NOS isoforms are summarized in the table below.
| Inhibitor | nNOS Kᵢ (nM) | iNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS/nNOS Selectivity | eNOS/nNOS Selectivity |
| L-NNA | 13 | 46 | 20 | 3.5 | 1.5 |
| Data sourced from scientific literature. nih.gov |
Design Principles for Selective Neuronal NOS (nNOS) Inhibitors
Achieving selectivity for nNOS is a significant challenge due to the high degree of similarity in the active sites across all three NOS isoforms. vensel.org However, subtle structural differences can be exploited. A key principle in designing selective nNOS inhibitors is to target unique amino acid residues within its active site. For example, a major difference between nNOS and eNOS is the presence of Asp597 in nNOS, which corresponds to Asn368 in eNOS. nih.govescholarship.org
Structure-guided design strategies leverage this difference by introducing electropositive or specific functional groups onto an inhibitor scaffold that can form favorable interactions with Asp597. nih.gov This approach aims to enhance binding affinity and selectivity for nNOS while minimizing interaction with the corresponding residue in eNOS, thereby reducing potential cardiovascular side effects like hypertension that can result from eNOS inhibition. nih.govgrantome.com Another design strategy involves creating nonpeptide inhibitors using methods like "fragment hopping," which can lead to compounds with low nanomolar potency and high selectivity for nNOS over the other isoforms. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound-derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of NOS inhibitors derived from this compound. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.gov For NOS inhibitors, modifications often focus on the arginine backbone to create peptidomimetics. nih.gov
Research has shown that extending the structure from the amino group of the L-NNA core can significantly alter its interaction with the enzyme's active site. nih.gov For instance, introducing hydrogen bond donor groups like hydroxyl (-OH) or amino (-NH2) groups can change the binding affinity for different isoforms. In one study, adding an N-amino group to an L-NNA-derived compound increased its binding affinity for eNOS, demonstrating how small chemical changes can shift isoform selectivity. nih.gov The goal of these SAR studies is to identify modifications that enhance interactions with unique features of the nNOS active site, such as the Asp597 residue, to achieve greater selectivity. vensel.org
| Modification | Observed Effect on Activity/Selectivity | Rationale |
|---|---|---|
| Introduction of electropositive groups | Increased nNOS selectivity | Targets interaction with the unique Asp597 residue in the nNOS active site. nih.gov |
| Peptidomimetic extension from the α-amino group | Altered isoform selectivity; potential for enhanced binding | Allows for new interactions with the heme cofactor or displacement of structural water. nih.gov |
| Addition of an N-hydroxy (-N-OH) group | Maintained nNOS binding while altering eNOS binding conformation | The flexible nature of the derivative allows it to adapt differently to the active sites of nNOS versus eNOS. nih.gov |
| Addition of an N-amino (-N-NH2) group | Increased binding affinity for eNOS | Demonstrates how subtle modifications can shift selectivity away from the target isoform. nih.gov |
Analysis of Enzyme-Inhibitor Binding Interactions (e.g., displacement of heme structural water)
A key strategy to enhance the binding affinity of NOS inhibitors is to design molecules that can displace a structural water molecule located near the heme cofactor in the enzyme's active site. nih.gov The displacement of this water molecule is considered entropically favorable, meaning it can lead to a stronger and more stable enzyme-inhibitor complex. nih.gov
By extending a hydrogen bond donor group from the inhibitor, it is possible to occupy the space taken by this water molecule and form a direct interaction with the heme cofactor itself. nih.gov Crystal structure analysis of L-NNA-derived peptidomimetics bound to nNOS has confirmed this mechanism. For example, adding a hydroxylamine (B1172632) group to the core structure allowed the inhibitor to reach across the active site and interact directly with the heme propionates, an interaction not seen with the parent compound. nih.gov These detailed binding analyses provide critical insights that guide the rational design of more potent and isoform-selective inhibitors. nih.govescholarship.org
Applications in Studying Nitric Oxide Pathways
Inhibitors derived from this compound are invaluable tools for investigating the complex roles of nitric oxide in biology. By blocking NO production, researchers can elucidate the functions of NOS enzymes and the consequences of NO signaling in a wide range of physiological and pathological processes. chemimpex.comwikipedia.org
Investigation of Nitric Oxide Production and its Role in Biological Processes (e.g., cardiovascular regulation, neurobiology, inflammation, cell signaling)
Nitric oxide is a critical signaling molecule with diverse functions. mdpi.com In the cardiovascular system, NO produced by eNOS is a potent vasodilator that regulates blood pressure and blood flow, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium. ahajournals.orgnih.govoup.com In neurobiology, nNOS-derived NO acts as a neurotransmitter. mdpi.com Overproduction of NO by nNOS, however, is implicated in neurodegenerative diseases. vensel.org The inducible isoform, iNOS, produces large amounts of NO as part of the immune response to pathogens, contributing to inflammation. nih.gov
| Biological System | Primary NOS Isoform | Role of Nitric Oxide | Impact of Inhibition |
|---|---|---|---|
| Cardiovascular System | eNOS | Vasodilation, blood pressure regulation, anti-platelet aggregation. ahajournals.orgoup.com | Vasoconstriction, increased blood pressure. wikipedia.orgnih.gov |
| Nervous System | nNOS | Neurotransmission, regulation of cerebral blood flow. mdpi.comnih.gov | Can be neuroprotective in conditions of excitotoxicity. researchgate.net |
| Immune System | iNOS | Host defense, inflammation. nih.gov | Reduced inflammatory response. |
| Cell Signaling | All isoforms | Activation of soluble guanylate cyclase (sGC), leading to cGMP production. nih.gov | Blocks cGMP-dependent signaling pathways. |
Methodologies for Measuring Nitric Oxide Levels in Biological Samples using NOS Inhibitors
Direct measurement of NO in biological samples is difficult due to its short half-life and high reactivity. Therefore, its production is typically quantified by measuring its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.govoxfordbiomed.com
One of the most common methods is the Griess reaction, a colorimetric assay that detects nitrite. oxfordbiomed.comsigmaaldrich.com To measure total NO production, nitrate in the sample must first be enzymatically reduced to nitrite using nitrate reductase before performing the Griess reaction. oxfordbiomed.com Another highly sensitive technique is chemiluminescence, where NO reacts with ozone to produce light, which can be detected by a photomultiplier tube. nih.govnih.gov
In all these methodologies, NOS inhibitors are essential for validating the results. To confirm that the measured nitrite and nitrate are indeed products of NOS activity, a parallel experiment is run in the presence of a NOS inhibitor like L-NNA or its cell-permeable ester form, L-NAME. nih.gov A significant reduction in the measured signal in the presence of the inhibitor confirms that the production was enzyme-dependent. sigmaaldrich.comsigmaaldrich.com
Research into Nitric Oxide Dysregulation and its Physiological Consequences
The proper regulation of NO production is critical for health, and its dysregulation—either through overproduction or underproduction—is implicated in numerous diseases. nih.govdntb.gov.ua Dysfunctional NOS can lead to a state of "uncoupling," where the enzyme produces damaging superoxide (B77818) radicals instead of NO, contributing to oxidative stress. nih.gov
In the cardiovascular system, eNOS dysfunction is a hallmark of endothelial dysfunction, a condition that precedes atherosclerosis and is associated with hypertension. nih.govnih.gov Conversely, the overproduction of NO by iNOS during septic shock contributes to severe hypotension and organ damage. oup.com In neurodegenerative conditions, excessive NO production by nNOS can lead to neuronal cell death. researchgate.net Research using NOS inhibitors has been crucial for establishing these links. By selectively blocking different NOS isoforms in animal models of disease, scientists can study the specific pathological contributions of each enzyme and evaluate the therapeutic potential of targeted NOS inhibition. ahajournals.orgnih.gov
Broader Biochemical and Medicinal Chemistry Research Contexts
Studies of Arginine Metabolism and Derivatives
N-Boc-N-nitro-L-arginine serves as a crucial tool in the broader study of arginine metabolism. Due to its structural similarity to L-arginine, but with protective groups, it allows researchers to probe specific metabolic pathways and enzymatic activities with greater control.
As a protected derivative of the amino acid L-arginine, this compound is instrumental in academic research focused on understanding arginine's metabolic functions and its impact on health. chemimpex.com Arginine is a semi-essential amino acid with versatile metabolic fates, serving as a precursor for the synthesis of not only protein but also nitric oxide (NO), urea (B33335), polyamines, and creatine. The metabolism of arginine is complex and varies significantly based on cell type, age, and health status.
The use of arginine analogues like this compound allows for a deeper exploration of these pathways. chemimpex.com By introducing a modified version of the natural substrate, scientists can study the response of metabolic systems, including potential influences on metabolic hormone secretion. The Boc (tert-butyloxycarbonyl) group on the alpha-amino group and the nitro group on the guanidino side chain prevent the molecule from being processed by some enzymes in the same way as L-arginine, making it a valuable intermediate for the synthesis of specific inhibitors and probes to dissect these complex metabolic networks. chemimpex.comnih.gov
The most prominent application of this compound is in the investigation of the L-arginine-nitric oxide (NO) pathway. chemimpex.comnih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govresearchgate.net It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). nih.govresearchgate.net
This compound is a key precursor for the synthesis of potent NOS inhibitors. chemimpex.comnih.gov Its deprotected form, Nω-nitro-L-arginine (L-NNA), is one of the most extensively studied NOS inhibitors. nih.gov L-NNA and its methyl ester (L-NAME) are widely used in research to block NO production, thereby helping to elucidate the role of nitric oxide in various biological and pathological states. nih.gov However, a limitation of early inhibitors like L-NNA is their poor selectivity among the different NOS isoforms (nNOS, eNOS, and iNOS). nih.gov This lack of specificity has driven research to develop more selective inhibitors, a process where this compound is a vital starting material. nih.gov
| Feature | Description |
| Pathway | L-Arginine is converted to nitric oxide (NO) and L-citrulline. |
| Enzyme | Nitric Oxide Synthase (NOS) with three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). |
| Role of this compound | Precursor for the synthesis of NOS inhibitors like Nω-nitro-L-arginine (L-NNA). |
| Research Application | Used to block NO production, allowing scientists to study the physiological and pathological roles of the NO pathway. |
Development of Novel Bioactive Molecules
The unique chemical structure of this compound, featuring both a chiral center and protected functional groups, makes it an invaluable starting material in the synthesis of new and complex bioactive molecules. nih.gov
This compound is widely used in pharmaceutical development as a chiral building block for compounds with therapeutic potential. chemimpex.comnih.gov A primary focus has been the creation of selective inhibitors for NOS isoforms, which are targets for treating a range of conditions.
For instance, selective inhibition of neuronal NOS (nNOS) is a therapeutic target for various neurodegenerative disorders. nih.gov Researchers have successfully used this compound as the starting material to synthesize complex peptidomimetics designed to be highly selective for nNOS over eNOS and iNOS. nih.gov In one such study, Boc-L-Arg(NO2)-OH was coupled with other protected amino acid derivatives to create dipeptide-like molecules. These novel compounds showed superior potency and remarkable isoform selectivity compared to the parent compound L-NNA. nih.gov Such research is critical for developing treatments for cardiovascular diseases, like hypertension, and neurological conditions by precisely modulating NO pathways. chemimpex.comnih.gov
Table of nNOS Inhibitors Synthesized from this compound Precursors
| Compound | Synthetic Approach | Therapeutic Target |
|---|---|---|
| Peptidomimetic nNOS Inhibitor 1 | Peptide coupling of Boc-L-Arg(NO2)-OH with a protected diamine, followed by amide reduction and deprotection. nih.gov | Neurodegenerative Disorders nih.gov |
| Peptidomimetic nNOS Inhibitor 2 | Synthesis starting from an intermediate derived from Boc-L-Arg(NO2)-OH, involving multiple steps of coupling and modification. nih.gov | Neurodegenerative Disorders nih.gov |
The L-arginine metabolic network involves several key enzymes beyond NOS, making them attractive targets for therapeutic intervention. Arginine derivatives serve as a structural basis for designing inhibitors for these enzymes, which include Arginase and Dimethylarginine Dimethylaminohydrolase (DDAH).
Arginase: This enzyme competes with NOS for the common substrate L-arginine, converting it to urea and L-ornithine. gd3services.com Increased arginase activity is implicated in various diseases, including cardiovascular and autoimmune disorders, by depleting the L-arginine available for NO production. gd3services.com The development of arginase inhibitors is a significant area of research, with many inhibitors based on the structure of L-arginine and its analogues. gd3services.comnih.gov
Dimethylarginine Dimethylaminohydrolase (DDAH): DDAH is responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS. nih.govplos.org By breaking down ADMA, DDAH regulates its concentration and thus plays a crucial role in modulating NO synthesis. nih.gov Inhibition of DDAH can increase ADMA levels, leading to reduced NO production, which may be a therapeutic strategy in conditions like septic shock. nih.gov The design of DDAH inhibitors often utilizes arginine and ornithine derivatives as a chemical scaffold. nih.gov
While this compound is primarily associated with NOS inhibitor synthesis, its role as a versatile, protected arginine building block provides a chemical foundation applicable to the synthesis of inhibitors for other arginine-metabolizing enzymes.
The central role of arginine metabolism in various pathologies, particularly in cancer, has spurred the development of molecular probes for imaging and monitoring these pathways in vivo. This compound and similar derivatives are employed in the synthesis of these sophisticated tools.
One application is in the development of assays to measure nitric oxide levels in biological samples, providing insights into metabolic conditions. chemimpex.com Furthermore, the field of nuclear medicine is actively developing radiolabeled arginine derivatives for Positron Emission Tomography (PET) imaging. mdpi.com Since many tumors exhibit altered arginine metabolism, PET tracers that target amino acid transporters or metabolic enzymes can be used to visualize tumors and monitor their response to therapy. mdpi.com The synthesis of these complex imaging agents often requires protected amino acid precursors to enable precise chemical modifications and radiolabeling. mdpi.comnih.gov For example, the development of [¹⁸F]-labeled arginine derivatives for tumor imaging highlights the potential to create diagnostic tools from modified amino acids. mdpi.com
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of N-Boc-N'-nitro-L-arginine begins with N'-nitro-L-arginine, which is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect the amino group. bloomtechz.com While effective, current research aims to optimize this process to enhance both yield and purity. bloomtechz.com Key areas of investigation include the refinement of reaction conditions such as the choice of solvent, temperature, and base. bloomtechz.com
Future developments are anticipated in the following areas:
Green Chemistry Approaches: Exploration of environmentally benign methodologies, such as catalyst- and solvent-free reaction conditions, presents a promising avenue for sustainable synthesis. researchgate.net
Advanced Synthetic Protocols: For creating complex derivatives, such as isotopically labeled versions for use in mechanistic studies, multi-step synthetic pathways are being developed. nih.gov These routes, while intricate, allow for the precise placement of labels to probe protein conformation and interactions. nih.gov
Solid-Phase Synthesis: The use of N-Boc-N'-nitro-L-arginine in solid-phase peptide synthesis is well-established for creating peptide-based inhibitors. chemimpex.comgoogle.com Future work will likely focus on improving the efficiency of coupling and deprotection steps, particularly to minimize side reactions like racemization. google.comnih.gov
| Synthesis Strategy | Starting Material | Key Reagent | Research Focus |
| Standard Method | N'-nitro-L-arginine | Boc Anhydride | Optimization of yield and purity bloomtechz.com |
| Complex Derivatives | L-aspartate | Various | Multi-step synthesis for isotopic labeling nih.gov |
| Peptide Synthesis | Resin-bound peptide | N-Boc-N'-nitro-L-arginine | Efficiency in solid-phase synthesis chemimpex.comgoogle.com |
Structure-Based Rational Design of Highly Selective Derivatives
A significant challenge in using arginine-based inhibitors is achieving selectivity among different isoforms of target enzymes, such as the three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). nih.govnih.gov The substrate-binding pocket is highly conserved across these isoforms, making isoform-selective inhibition difficult. nih.gov
Future strategies in rational design are centered on exploiting subtle structural differences:
Targeting Exosites: Designing derivatives that extend beyond the primary binding site to interact with less conserved regions on the enzyme surface. nih.gov
Displacement of Structural Water: X-ray crystallography has revealed conserved structural water molecules in the active site of nNOS. nih.govnih.gov A key design strategy involves creating derivatives with appended hydrogen bond donor groups that can displace this water molecule and form a direct interaction with the heme cofactor, potentially enhancing both potency and selectivity. nih.govnih.gov
Computational and In Silico Design: The use of computer-aided design approaches, such as fragment hopping, is being employed to create novel peptidomimetics with improved selectivity and more drug-like properties. nih.gov
Advanced Mechanistic Studies of Molecular Interactions
A thorough understanding of how N-Boc-N'-nitro-L-arginine and its derivatives interact with their biological targets at a molecular level is crucial for designing more effective molecules. Advanced analytical techniques are central to these investigations.
X-ray Crystallography: This technique provides high-resolution structural data of the inhibitor bound to its target enzyme. Studies have successfully elucidated how peptidomimetic inhibitors based on Nω-nitro-L-arginine bind to nNOS, revealing key hydrogen bonding interactions and the displacement of active site water molecules. nih.gov
Radioligand Binding Assays: Using tritiated versions of nitroarginine (B1678959), researchers can study the binding affinity and kinetics of these inhibitors for their target enzymes. nih.gov Such studies have shown that NG-nitro-L-arginine binds with high affinity to the substrate-binding domain of nNOS and that this binding is enhanced by cofactors like NADPH and tetrahydrobiopterin. nih.gov
Kinetics of Interaction: The binding of Nω-nitro-L-arginine (L-NNA) shows different kinetics among NOS isoforms; its interaction with eNOS and nNOS is a time-dependent process with a slow reversal, whereas its binding to iNOS is rapidly reversible. nih.gov Further studies will aim to understand the structural basis for these kinetic differences to aid in the design of isoform-specific inhibitors.
| Analytical Technique | Type of Information | Key Findings |
| X-ray Crystallography | 3D structure of inhibitor-enzyme complex | Direct visualization of hydrogen bonds and water displacement nih.gov |
| Radioligand Binding | Binding affinity (Kd) and kinetics | High-affinity binding to nNOS, enhanced by cofactors nih.gov |
| Enzyme Inhibition Assays | Potency (IC50/Ki) and selectivity | Differential binding kinetics among NOS isoforms nih.gov |
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
The discovery of novel and highly selective enzyme inhibitors can be accelerated by integrating combinatorial chemistry with high-throughput screening (HTS). N-Boc-N'-nitro-L-arginine is an ideal scaffold for such approaches.
Combinatorial Library Synthesis: Using solid-phase synthesis techniques with N-Boc-N'-nitro-L-arginine-Merrifield resin, large libraries of peptides and peptidomimetics can be generated. chemimpex.comnih.gov For example, a library of 152 dipeptide amides based on L-NNA was synthesized to identify potent and selective nNOS inhibitors. nih.gov
High-Throughput Screening (HTS): Once libraries are created, HTS methods are required to rapidly screen millions of compounds for biological activity. This involves automated systems using microplates to test for inhibition of target enzymes. The development of sensitive and robust assays, such as fluorescence-based activity assays, is critical for the success of HTS campaigns to identify inhibitors of arginine-metabolizing enzymes. nih.gov
This integrated approach allows for the rapid exploration of a vast chemical space, significantly increasing the probability of discovering lead compounds with desired activity and selectivity profiles.
Applications in Chemical Biology Tool Development
Beyond its role as a precursor for therapeutic agents, N-Boc-N'-nitro-L-arginine is fundamental to the development of chemical biology tools designed to probe biological systems. guidechem.comchemimpex.com
Future research will focus on creating more sophisticated probes:
Isotopically Labeled Analogues: The synthesis of selectively labeled N-Boc-N'-nitro-L-arginine derivatives (e.g., with 13C, 15N, 2H) provides powerful tools for nuclear magnetic resonance (NMR) spectroscopy. nih.gov These probes can be incorporated into peptides or used directly to study protein conformation, dynamics, and ligand-protein interactions in solution. nih.gov
Fluorescent Probes: While not yet developed from this specific scaffold, the creation of fluorescent probes for the selective recognition of arginine enantiomers has been demonstrated with other molecular frameworks. rsc.org A future direction would be to conjugate fluorophores to N-nitro-L-arginine derivatives to create probes for visualizing the localization and activity of target enzymes like NOS within cells and tissues.
Affinity-Based Probes: Derivatives of N-Boc-N'-nitro-L-arginine can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes for identifying and isolating binding partners from complex biological mixtures.
Further Exploration of Chiral Properties in Biological Contexts
The stereochemistry of N-Boc-N'-nitro-L-arginine is paramount to its biological activity, as enzymes like nitric oxide synthase are stereospecific. The natural L-configuration is recognized by the enzyme's active site. nih.gov
The exploration of chirality offers a rich area for future research:
Enantiomeric and Diastereomeric Derivatives: The synthesis and biological evaluation of molecules containing the D-enantiomer, N-Boc-N'-nitro-D-arginine, is an active area of research. chemimpex.com Furthermore, incorporating both L- and D-nitroarginine into dipeptides with other L- or D-amino acids has been shown to produce compounds with distinct selectivity profiles. For instance, D-phenylalanyl-Nω-nitro-D-arginine methyl ester was found to strongly affect nNOS and eNOS while having little impact on iNOS. nih.gov
Conformationally Restricted Analogues: Incorporating the nitroarginine moiety into conformationally constrained cyclic structures can lock the molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity. nih.gov
Chiral Separation and Analysis: As stereochemistry is critical, the development of robust analytical methods to separate and quantify enantiomers and diastereomers is essential. Chiral chromatography techniques are employed to ensure the enantiomeric purity of N-blocked amino acids and their derivatives. sigmaaldrich.com
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- Error Source Identification : Compare DFT-calculated transition states with experimental kinetic isotope effects (KIEs) .
- Sensitivity Analysis : Vary computational parameters (e.g., solvent models in Gaussian 09) to assess robustness .
- Iterative Refinement : Update force fields or basis sets based on experimental IR/Raman spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
